molecular formula C10H20N2O3 B1438469 Tert-butyl 6-amino-1,4-oxazepane-4-carboxylate CAS No. 1170390-54-1

Tert-butyl 6-amino-1,4-oxazepane-4-carboxylate

Cat. No.: B1438469
CAS No.: 1170390-54-1
M. Wt: 216.28 g/mol
InChI Key: QIAURBVQLIUTQH-UHFFFAOYSA-N
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Description

Tert-butyl 6-amino-1,4-oxazepane-4-carboxylate is a chemical compound with the molecular formula C10H20N2O3 It is a derivative of oxazepane, a seven-membered heterocyclic compound containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 6-amino-1,4-oxazepane-4-carboxylate typically involves the reaction of tert-butyl 6-oxo-1,4-oxazepane-4-carboxylate with an appropriate amine source under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane, at room temperature. The reaction mixture is then purified using standard techniques like column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This involves the use of larger reaction vessels, automated systems for reagent addition, and more efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 6-amino-1,4-oxazepane-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while substitution reactions can produce a variety of alkyl or acyl derivatives .

Scientific Research Applications

Tert-butyl 6-amino-1,4-oxazepane-4-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of tert-butyl 6-amino-1,4-oxazepane-4-carboxylate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The oxazepane ring can interact with enzymes and receptors, potentially modulating their activity .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 6-oxo-1,4-oxazepane-4-carboxylate
  • Tert-butyl 5-methyl-6-oxo-1,4-oxazepane-4-carboxylate
  • Tert-butyl ethyl malonate

Uniqueness

Tert-butyl 6-amino-1,4-oxazepane-4-carboxylate is unique due to the presence of both an amino group and an oxazepane ring in its structure. This combination provides distinct chemical reactivity and potential biological activity compared to similar compounds .

Properties

IUPAC Name

tert-butyl 6-amino-1,4-oxazepane-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(13)12-4-5-14-7-8(11)6-12/h8H,4-7,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIAURBVQLIUTQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOCC(C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30657102
Record name tert-Butyl 6-amino-1,4-oxazepane-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30657102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1170390-54-1
Record name tert-Butyl 6-amino-1,4-oxazepane-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30657102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Tert-butyl 6-amino-1,4-oxazepane-4-carboxylate

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